3,4-Dihydrochrysene-2,3,4-triol
Description
3,4-Dihydrochrysene-2,3,4-triol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene backbone partially hydrogenated at the 3,4-positions and substituted with three hydroxyl (-OH) groups at positions 2, 3, and 4. Chrysene, a four-ring PAH, is structurally analogous to benz[a]anthracene but with fused benzene rings.
Properties
CAS No. |
84498-36-2 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3,4-dihydrochrysene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)18(21)17(15)20/h1-9,17-21H |
InChI Key |
PCURSCOSQFZBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(=C4)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrochrysene-2,3,4-triol typically involves the hydroxylation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene to form dihydrochrysene, followed by hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production of 3,4-Dihydrochrysene-2,3,4-triol may involve large-scale catalytic processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrochrysene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of chrysene-2,3,4-trione.
Reduction: Formation of 3,4-dihydrochrysene.
Substitution: Formation of halogenated derivatives like 2,3,4-trihalochrysene.
Scientific Research Applications
3,4-Dihydrochrysene-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydrochrysene-2,3,4-triol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially leading to mutagenic effects. The compound may also undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutations and carcinogenesis .
Comparison with Similar Compounds
Key Compounds for Comparison:
Benz[a]anthracene-2,3,4-triol, 3,4-dihydro
- Structure : A three-ring PAH with partial hydrogenation at positions 3,4 and hydroxyl groups at 2,3,4.
- Properties : Reduced aromaticity compared to fully conjugated PAHs, increasing solubility in polar solvents. The hydroxyl groups may confer antioxidant or pro-oxidant activity.
1,2,3-Chrysenetriol, 1,2-dihydro
- Structure : Chrysene backbone with hydrogenation at positions 1,2 and hydroxyls at 1,2,3.
- Properties : Positional isomerism affects electronic distribution and intermolecular interactions. Likely less stable than 3,4-dihydro analogs due to steric strain.
Heptane-2,3,4-triol
- Structure : Aliphatic triol with hydroxyls on adjacent carbons.
- Properties : High water solubility due to lack of aromaticity; used as a humectant or synthetic intermediate. Demonstrates how aliphatic vs. aromatic backbones dictate physicochemical behavior.
Grifolin (5,7,11-Tridecatriene-3,4-diol, 3,8,12-trimethyl)
Table 1: Comparative Data
*Estimated based on PAH backbone and functional groups.
Key Findings:
- Aromaticity vs. Reactivity : Fully aromatic PAHs (e.g., chrysene) are prone to electrophilic substitution, while dihydro-PAH triols undergo oxidation or conjugation reactions due to residual unsaturation.
- Solubility Trends : Aliphatic triols (e.g., heptane-2,3,4-triol) exhibit higher aqueous solubility than PAH-based triols, which prefer organic solvents.
- Biological Activity : Grifolin’s bioactivity stems from its terpene backbone, whereas PAH triols may interact with cellular receptors or DNA via π-π stacking.
Stability and Toxicity Considerations
- Stability : Dihydro-PAH triols are less thermally stable than fully aromatic analogs due to strain in the hydrogenated ring. Hydroxyl groups may also promote autoxidation under light or heat.
- Toxicity: PAH derivatives are often mutagenic or carcinogenic, but dihydro modifications and hydroxylation can detoxify metabolites. For example, dihydrodiols of benz[a]pyrene are less genotoxic than their epoxide counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
